molecular formula C₁₇H₁₇Cl₂N₃O₇ B1140480 1-(2,3,5-Tri-O-acetyl-beta-D-ribofuranosyl)-4,6-dichloroimidazo[4,5-c]pyridine CAS No. 63423-94-9

1-(2,3,5-Tri-O-acetyl-beta-D-ribofuranosyl)-4,6-dichloroimidazo[4,5-c]pyridine

Cat. No.: B1140480
CAS No.: 63423-94-9
M. Wt: 446.24
InChI Key:
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Description

1-(2,3,5-Tri-O-acetyl-beta-D-ribofuranosyl)-4,6-dichloroimidazo[4,5-c]pyridine, also known as this compound, is a useful research compound. Its molecular formula is C₁₇H₁₇Cl₂N₃O₇ and its molecular weight is 446.24. The purity is usually 95%.
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Scientific Research Applications

Pharmacophore Design for Kinase Inhibitors

Research into compounds with imidazole scaffolds, such as those related to the specified compound, has been crucial in the design of selective inhibitors for the p38 mitogen-activated protein (MAP) kinase. These compounds are significant for their role in controlling proinflammatory cytokine release, showcasing their potential in therapeutic applications against inflammation and related diseases (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).

Heterocyclic N-Oxide Molecules in Organic Synthesis and Drug Applications

Heterocyclic N-oxide derivatives, including those synthesized from imidazole, have been highlighted for their versatility as synthetic intermediates and their biological significance. These compounds have found applications in forming metal complexes, designing catalysts, and medicinal applications, demonstrating the broad potential of compounds with structural elements similar to the specified chemical (Li, Wu, Sun, Lu, Wong, Fang, & Zhang, 2019).

Synthetic Pathways and Applications of Pyrimidine Derivatives

Pyrimidine derivatives, which share structural features with the specified compound, are used extensively as sensing materials due to their ability to form both coordination and hydrogen bonds. Their applications range from biological and medicinal uses to the development of optical sensors, underlining the importance of these compounds in synthetic chemistry and sensor technology (Jindal & Kaur, 2021).

Development of Unnatural Base Pairs for Synthetic Biology

The creation of unnatural base pairs, including those with imidazole-like structures, for synthetic biology highlights the potential of structurally complex molecules in expanding the genetic code. These developments pave the way for novel biotechnological applications, including the production of proteins with non-natural amino acids and the expansion of the scope of molecular biology (Saito-Tarashima & Minakawa, 2018).

Mechanism of Action

Target of Action

It is known that similar compounds are often used in the synthesis of anti-tumor drugs such as azacitidine and selenazofurin, nucleoside antibiotics toyocamycin, and 2-chloro-n6-methyl adenosine . These drugs typically target specific enzymes or receptors in cancer cells or bacteria, disrupting their normal functions and inhibiting their growth.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interactions with its targets . .

Properties

IUPAC Name

[(2S,3S,4S,5S)-3,4-diacetyloxy-5-(4,6-dichloroimidazo[4,5-c]pyridin-1-yl)oxolan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2N3O7/c1-7(23)26-5-11-14(27-8(2)24)15(28-9(3)25)17(29-11)22-6-20-13-10(22)4-12(18)21-16(13)19/h4,6,11,14-15,17H,5H2,1-3H3/t11-,14-,15-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUGRSJQZWTYDHN-SIUGBPQLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(O1)N2C=NC3=C(N=C(C=C32)Cl)Cl)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@H]1[C@@H]([C@@H]([C@H](O1)N2C=NC3=C(N=C(C=C32)Cl)Cl)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80858506
Record name 4,6-Dichloro-1-(2,3,5-tri-O-acetyl-beta-L-ribofuranosyl)-1H-imidazo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63423-94-9
Record name 4,6-Dichloro-1-(2,3,5-tri-O-acetyl-beta-L-ribofuranosyl)-1H-imidazo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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